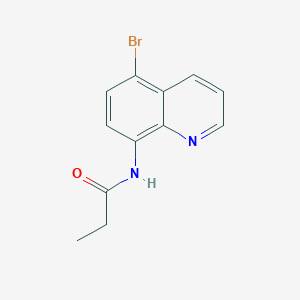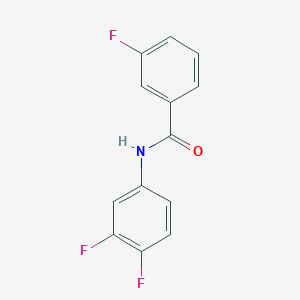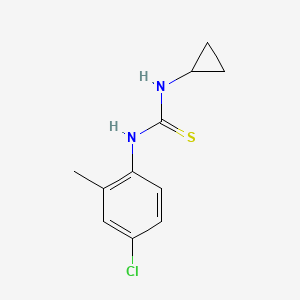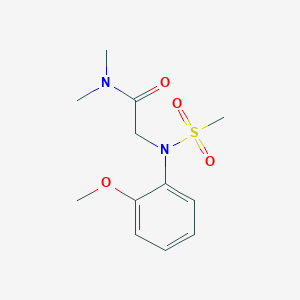![molecular formula C15H12Cl2FNO B5841154 3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5841154.png)
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H12Cl2FNO It is a derivative of benzamide, characterized by the presence of dichloro and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 3,4-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide
- 3,4-dichloro-N-[2-(4-bromophenyl)ethyl]benzamide
- 3,4-dichloro-N-[2-(4-methylphenyl)ethyl]benzamide
Uniqueness
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(18)5-2-10/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDYXRFIZWOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5841102.png)
![4-(diethylamino)benzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5841105.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5841111.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5841125.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B5841133.png)

![(2E)-3-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5841148.png)

![2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B5841170.png)
![(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B5841178.png)

